1,2,4,5-Tetramethoxybenzene

Overview

Description

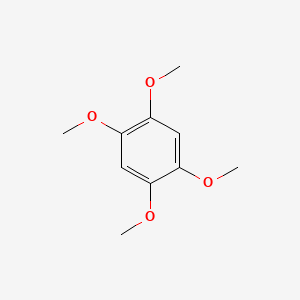

1,2,4,5-Tetramethoxybenzene is a chemical compound with the molecular formula C10H14O4 . It is used extensively in various fields of research and industry.

Synthesis Analysis

The synthesis of 1,2,4,5-Tetramethoxybenzene has been reported in several studies. For instance, it has been used in the synthesis of luminescent thorium-based metal–organic frameworks .Molecular Structure Analysis

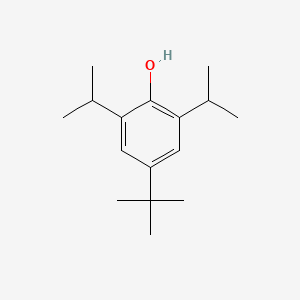

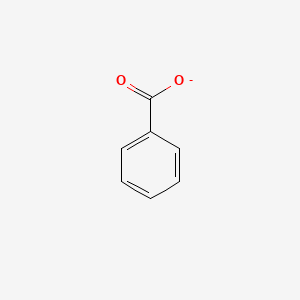

The molecular structure of 1,2,4,5-Tetramethoxybenzene consists of a benzene ring with four methoxy groups attached at the 1, 2, 4, and 5 positions . The molecular weight is 198.216 Da .Physical And Chemical Properties Analysis

1,2,4,5-Tetramethoxybenzene is a solid at room temperature . It has a molecular weight of 198.22 and a predicted density of 1.068±0.06 g/cm3 . The melting point is 102.5 °C and the predicted boiling point is 279.1±35.0 °C .Scientific Research Applications

Dual Fluorescence in Low-Temperature Matrices

1,2,4,5-Tetramethoxybenzene: exhibits dual fluorescence when studied in EPA matrices at 77 K. This phenomenon is characterized by a wavelength-dependent anisotropy in the fluorescence spectrum, indicating the presence of two components . The dual fluorescence is attributed to the modification of the S1 (B2u) → S0 (Ag) transition moment through coupling with the methoxyl groups’ motion. This property is significant for understanding the photophysical behavior of organic compounds in low-temperature environments.

Molecular Electronics

1,2,4,5-Tetramethoxybenzene: has been identified as a promising building block for molecular wires. Research involving photoinduced electron transfer in donor bridge–acceptor molecules highlights the compound’s utility. The electron-rich nature of the tetramethoxybenzene bridge facilitates a more shallow barrier for charge transfer compared to less electron-rich spacers, which is advantageous for developing molecular electronics technologies .

Synthesis of Pyromellitic Dianhydride

In the industrial context, 1,2,4,5-Tetramethoxybenzene serves as a precursor to pyromellitic dianhydride. This compound is crucial for manufacturing various materials such as curing agents, adhesives, and coatings. It also plays a role in producing raw materials for engineering plastics like polyimides and as a cross-linking agent for alkyd resins .

Optical Absorption and Luminescence Studies

The compound’s optical properties, such as absorption and luminescence, are of interest in the field of photochemistry. By studying these properties, researchers can gain insights into the electronic structure and behavior of 1,2,4,5-Tetramethoxybenzene , which is valuable for applications in optical devices and sensors .

Transient Absorption Spectroscopy

1,2,4,5-Tetramethoxybenzene: is also used in transient absorption spectroscopy to investigate the dynamics of photoinduced processes. This technique allows for the observation of short-lived excited states and the tracking of electron transfer events, providing a deeper understanding of the compound’s photophysical characteristics .

Cyclic Voltammetry

The electrochemical behavior of 1,2,4,5-Tetramethoxybenzene -based molecules is explored using cyclic voltammetry. This method helps in determining the redox properties and electron transfer kinetics, which are essential parameters for the design of electroactive materials .

Safety and Hazards

Mechanism of Action

- TMB’s primary targets are not extensively studied, but it has shown inhibitory effects on mast cell-mediated allergic inflammation . These effects suggest that TMB may interact with signaling pathways involved in immune responses.

- TMB likely interacts with intracellular signaling pathways. For example, it suppresses the IκB kinase complex, which plays a crucial role in regulating NF-κB signaling . By inhibiting this complex, TMB may modulate immune responses and reduce inflammation.

Target of Action

Mode of Action

Result of Action

properties

IUPAC Name |

1,2,4,5-tetramethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-11-7-5-9(13-3)10(14-4)6-8(7)12-2/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUVJUCAKSWHQEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00179164 | |

| Record name | 1,2,4,5-Tetramethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,4,5-Tetramethoxybenzene | |

CAS RN |

2441-46-5 | |

| Record name | 1,2,4,5-Tetramethoxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002441465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Asarol methyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144256 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,4,5-Tetramethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({[(4-Chlorophenyl)methoxy]imino}methyl)-6-hydroxybenzoic acid](/img/structure/B1202987.png)